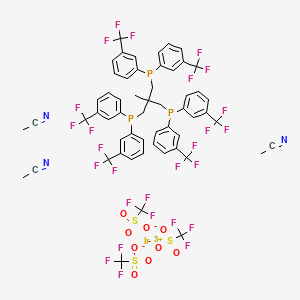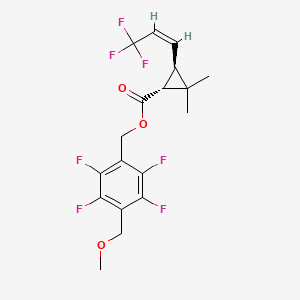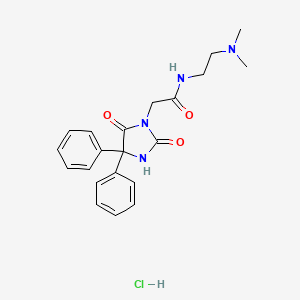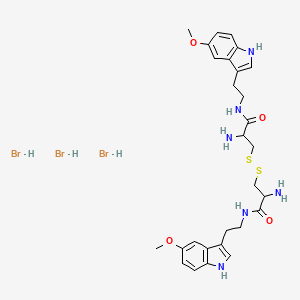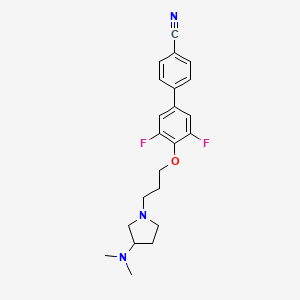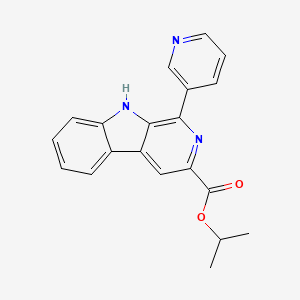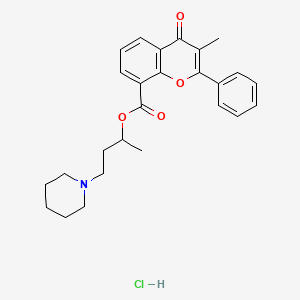
4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 1-methyl-3-(1-piperidinyl)propyl ester, hydrochloride, hemihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 1-methyl-3-(1-piperidinyl)propyl ester, hydrochloride, hemihydrate is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure and properties, making it a subject of interest in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 1-methyl-3-(1-piperidinyl)propyl ester, hydrochloride, hemihydrate involves several steps. The starting material, 4H-1-Benzopyran-8-carboxylic acid, is first esterified with 1-methyl-3-(1-piperidinyl)propanol under acidic conditions to form the ester. The reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of the compound.
化学反応の分析
Types of Reactions
4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 1-methyl-3-(1-piperidinyl)propyl ester, hydrochloride, hemihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzopyran derivatives, which can have different functional groups such as hydroxyl, amino, or alkoxy groups.
科学的研究の応用
4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 1-methyl-3-(1-piperidinyl)propyl ester, hydrochloride, hemihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 1-methyl-3-(1-piperidinyl)propyl ester, hydrochloride, hemihydrate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as monoamine oxidase A and B, which are involved in the breakdown of neurotransmitters. Additionally, it can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
3-Methylflavone-8-carboxylic acid: This compound shares a similar core structure but lacks the piperidinyl propyl ester group.
Flavoxate hydrochloride: Another related compound with similar therapeutic applications but different substituents on the benzopyran ring.
Uniqueness
The uniqueness of 4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 1-methyl-3-(1-piperidinyl)propyl ester, hydrochloride, hemihydrate lies in its specific ester and hydrochloride groups, which confer distinct chemical and biological properties. These modifications enhance its solubility, stability, and bioavailability, making it a valuable compound for various applications.
特性
CAS番号 |
86433-59-2 |
|---|---|
分子式 |
C26H30ClNO4 |
分子量 |
456.0 g/mol |
IUPAC名 |
4-piperidin-1-ylbutan-2-yl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate;hydrochloride |
InChI |
InChI=1S/C26H29NO4.ClH/c1-18(14-17-27-15-7-4-8-16-27)30-26(29)22-13-9-12-21-23(28)19(2)24(31-25(21)22)20-10-5-3-6-11-20;/h3,5-6,9-13,18H,4,7-8,14-17H2,1-2H3;1H |
InChIキー |
SEIASSYHCMULCI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC(C)CCN3CCCCC3)C4=CC=CC=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




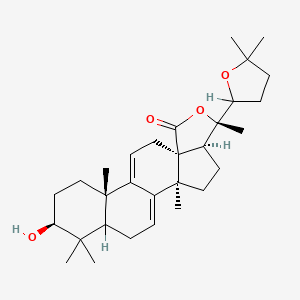
![10-[3-(dimethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B12771129.png)
